
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is a chemical compound that features a benzene ring substituted with a sulfonyl chloride group and a 1-methyl-1H-1,2,4-triazol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Major Products Formed
Sulfonamide derivatives: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The triazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzenesulfonyl chloride: Similar structure but lacks the methyl group on the triazole ring.
4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzenesulfonyl chloride: Similar structure but the triazole ring is substituted at a different position.
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is unique due to the specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities .
Propiedades
Fórmula molecular |
C9H8ClN3O2S |
|---|---|
Peso molecular |
257.70 g/mol |
Nombre IUPAC |
4-(1-methyl-1,2,4-triazol-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c1-13-6-11-9(12-13)7-2-4-8(5-3-7)16(10,14)15/h2-6H,1H3 |
Clave InChI |
MTDKQDQCPWIACB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



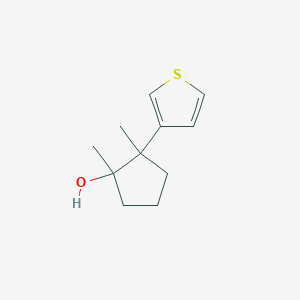
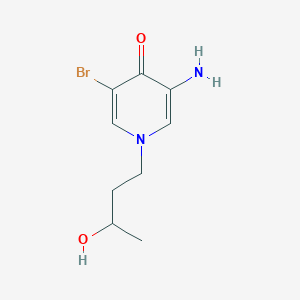
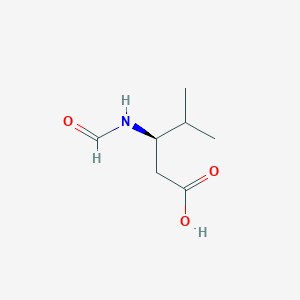
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)

![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)

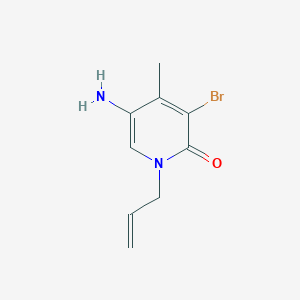

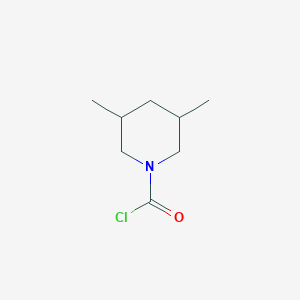
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
